molecular formula C6H7BrN2 B1501785 5-Bromo-2,3-dimethylpyrazine CAS No. 111454-68-3

5-Bromo-2,3-dimethylpyrazine

Cat. No. B1501785
CAS RN: 111454-68-3
M. Wt: 187.04 g/mol
InChI Key: LACACUPDGFABKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dimethylpyrazine is a chemical compound with the CAS Number: 111454-68-3 . It has a molecular weight of 187.04 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3 . This indicates the presence of a bromine atom and two methyl groups attached to a pyrazine ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazines are known to possess distinct chemical reactivity profiles . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .


Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at 2-8°C . The physical form of this compound can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Photovoltaic Device Applications

5-Bromo-2,3-dimethylpyrazine derivatives have been explored for their potential in photovoltaic devices. An improved synthesis of thieno[3,4-b]pyrazine-based monomers, including 2,3-dimethyl variants, facilitated the creation of donor−acceptor copolymers. These materials were investigated for their optical properties, electrochemical behavior, and photovoltaic performance, demonstrating their applicability in enhancing solar energy conversion efficiency (Zhou et al., 2010).

Synthesis and Anticancer Activity

The compound has been a precursor in the synthesis of new heterocyclic compounds with potential anticancer activity. Through various synthetic routes, derivatives of this compound have been evaluated for their effectiveness against cancer cells, showcasing the compound's versatility in drug development (Metwally, Abdelrazek, & Eldaly, 2016).

Halogen Bond Donor Applications

N,N′-Dibromohydantoins, utilizing brominated derivatives like this compound, have been identified as efficient halogen bond donors. This property has been utilized in crystal engineering to facilitate the formation of ordered structures, revealing the potential of brominated pyrazines in materials science (Nicolas et al., 2016).

Corrosion Inhibition

Computational studies on pyrazine derivatives, including this compound, have shown these compounds to be effective corrosion inhibitors. Their adsorption properties on metal surfaces have been analyzed, suggesting applications in protecting metals against corrosion, which is crucial for industrial applications (Saha et al., 2016).

High-Yield Production of 2,5-Dimethylpyrazine

Efforts to improve the biosynthesis of 2,5-dimethylpyrazine, a compound structurally related to this compound, have led to the development of genetically engineered E. coli strains. These strains demonstrate high carbon recovery rates and yield, indicating the potential of microbial production methods for efficient and environmentally friendly synthesis of pyrazine derivatives (Yang et al., 2021).

Safety and Hazards

The safety information for 5-Bromo-2,3-dimethylpyrazine includes hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazine and phenazine heterocycles, including 5-Bromo-2,3-dimethylpyrazine, offer promise in medicine . They have shown potential therapeutic value, including several clinically used agents . These incredible heterocycles are expected to continue to be a focal point of advances in total synthesis, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dimethylpyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can impact gene expression and cellular metabolism. Furthermore, studies have shown that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound can vary depending on the experimental conditions . For instance, this compound is stable under inert atmosphere and at temperatures between 2-8°C . Over time, the compound may undergo degradation, which can affect its long-term impact on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent impact. It has been found that low doses of this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as oxidative stress and cellular damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications and minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination . It is metabolized by enzymes such as cytochrome P450, which convert it into more water-soluble metabolites for excretion . This compound can also influence metabolic flux by interacting with key enzymes in metabolic pathways, thereby affecting the levels of certain metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential interactions of this compound with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which can influence its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

5-bromo-2,3-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACACUPDGFABKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696442
Record name 5-Bromo-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111454-68-3
Record name 5-Bromo-2,3-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111454-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dimethylpyrazine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,3-dimethylpyrazine
Reactant of Route 5
5-Bromo-2,3-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,3-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.